

Dimpropyridaz residue analysis using LC-MS/MS

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Compound of Interest		
Compound Name:	Dimpropyridaz	
Cat. No.:	B6598564	Get Quote

An advanced analytical method for the determination of **Dimpropyridaz** residues in agricultural commodities is presented, utilizing the highly selective and sensitive technique of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development and food safety, covering sample preparation, instrumental analysis, and data acquisition.

Dimpropyridaz is a novel pyrazolecarboxamide insecticide engineered to control a range of sucking and chewing insect pests like aphids and whiteflies.[1] Its unique mode of action involves the disruption of the function of sensory chordotonal organs in insects.[1][2] As a proinsecticide, it is metabolized into its biologically active form within the target pest.[2][3] Given its application in agriculture, regulatory bodies require robust analytical methods to monitor its residues in food products to ensure consumer safety and adherence to Maximum Residue Levels (MRLs).[4][5] LC-MS/MS is the preferred technique for this purpose, offering exceptional sensitivity and selectivity for quantifying trace-level residues in complex matrices.[6][7]

For enforcement purposes concerning plant-based commodities, the residue definition is the parent **Dimpropyridaz** compound.[8] While several metabolites have been identified in plant metabolism studies (such as M550I002, M550I004, and M550I006), the parent molecule is considered the most suitable marker for monitoring potential misuse.[8]

Principle of the Method

The analytical workflow begins with the extraction of **Dimpropyridaz** from a homogenized sample using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9][10] This procedure involves an initial extraction with acetonitrile followed by a



partitioning step using salts. A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is employed to remove interfering matrix components.[11] The final extract is then analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode to ensure selective and accurate quantification.[12]

Instrumentation and Materials

- Liquid Chromatograph: A UHPLC system (e.g., Agilent 1290 Infinity II, Shimadzu Nexera, Waters ACQUITY)[4][7][12]
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6470, SCIEX QTRAP series, Thermo Scientific TSQ series)[5][7]
 [12]
- Analytical Column: A reverse-phase column suitable for pesticide analysis (e.g., ZORBAX RRHD Eclipse Plus C18, Restek Raptor Biphenyl).[4][6][7]
- Sample Preparation Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance.[10][11]
- Chemicals and Reagents:
 - Dimpropyridaz analytical standard (≥98% purity)
 - LC-MS grade acetonitrile, methanol, and water[7]
 - Formic acid and ammonium formate (LC-MS grade)[6][7]
 - QuEChERS extraction salt packets (e.g., magnesium sulfate, sodium chloride, sodium citrate) and dSPE cleanup tubes (e.g., containing PSA, C18, and MgSO4).[11][13]

Experimental ProtocolsPreparation of Standards

 Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Dimpropyridaz standard into a 10 mL volumetric flask and dissolve in acetonitrile. Store at -20°C.



- Working Standard Solutions (0.005 0.1 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with acetonitrile or an appropriate solvent mixture.[14]
- Matrix-Matched Calibration Standards: To mitigate matrix effects, it is crucial to prepare
 calibration standards in a blank matrix extract that has undergone the entire sample
 preparation procedure.[15] Dilute working standards with the blank matrix extract to achieve
 final concentrations covering the expected residue range.

Sample Preparation (QuEChERS Protocol)

The following protocol is a general guideline and may require optimization based on the specific food matrix.

- Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.[5] For dry commodities, add 10 mL of reagent water and allow to hydrate for 30 minutes.[13]
- Extraction: Add 10 mL of acetonitrile to the tube. Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogenocitrate sesquihydrate).[13]
- Shaking and Centrifugation: Immediately cap and shake the tube vigorously for 1 minute.
 Centrifuge at ≥4000 rpm for 5 minutes.[11]
- Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE cleanup tube containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).[11]
- Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at ≥4000 rpm for 5 minutes.
- Final Extract: Carefully transfer the supernatant into an autosampler vial for LC-MS/MS analysis. The extract may be diluted with the initial mobile phase conditions if necessary.





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Caption: Overall workflow for **Dimpropyridaz** residue analysis.

LC-MS/MS Instrumental Conditions

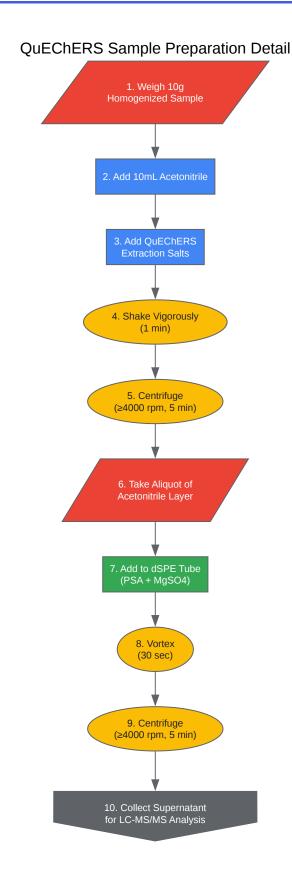
The following tables provide typical starting parameters for the LC-MS/MS analysis. Instrument-specific optimization is required for optimal performance.

Table 1: Liquid Chromatography Parameters

Parameter	Recommended Condition	
Column	C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 μm)	
Mobile Phase A	Water with 0.1% Formic Acid & 5 mM Ammonium Formate[16]	
Mobile Phase B	Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate[16]	
Flow Rate	0.3 mL/min	
Injection Volume	2 - 5 μL[4]	
Column Temperature	40 °C	

 \mid Gradient \mid 5% B (0.5 min), ramp to 98% B (8 min), hold 98% B (2 min), return to 5% B (0.1 min), equilibrate (2.4 min) \mid





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Caption: Step-by-step QuEChERS extraction and cleanup process.



Table 2: Mass Spectrometry Parameters

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Acquisition Mode	Multiple Reaction Monitoring (MRM)[17]
Precursor Ion [M+H]+	m/z 302.2
MRM Transition 1 (Quantifier)	302.2 > [Product Ion 1]*
MRM Transition 2 (Qualifier)	302.2 > [Product Ion 2]*
Collision Energy (CE)	Optimize for each transition*
Dwell Time	50 - 100 ms
Source Temperature	350 °C[4]

| Gas Flow (Nebulizer, Heating)| Optimize for specific instrument[4] |

*Note: The specific product ions and collision energies for **Dimpropyridaz** must be determined empirically by infusing a standard solution into the mass spectrometer. This optimization is a critical step for developing a sensitive and robust method.[17]

Method Performance and Data Presentation

A full method validation should be conducted according to established guidelines (e.g., SANTE/12682/2019) to ensure the method is fit for purpose.[6][7] Key performance characteristics are summarized below.

Table 3: Typical Method Validation Performance Data



Parameter	Acceptance Criteria	Typical Result
Linearity (R²)	≥ 0.99	> 0.995
Limit of Quantitation (LOQ)	≤ MRL (typically ≤ 0.01 mg/kg)	0.5 - 10 μg/kg[9]
Accuracy (Recovery)	70 - 120%[16]	80 - 118%[9]
Precision (RSD)	≤ 20%	< 15%[9]

| Analyte Identification| Retention time match (±0.1 min) and ion ratio consistency (±30%) between sample and standard.[12] | Meets Criteria |

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